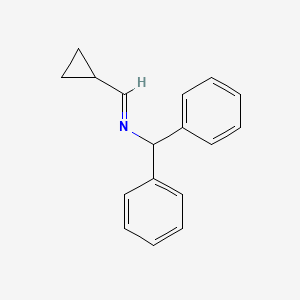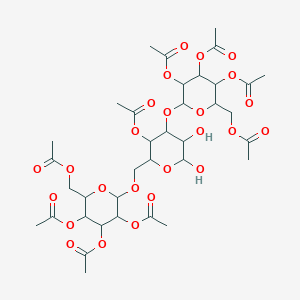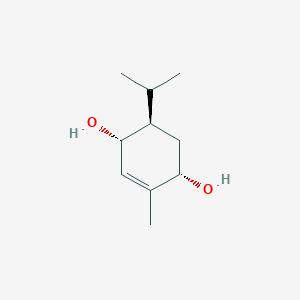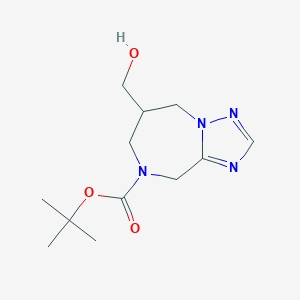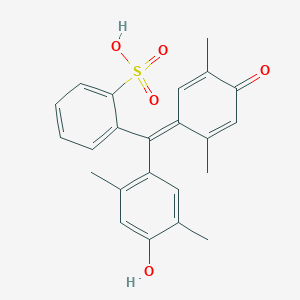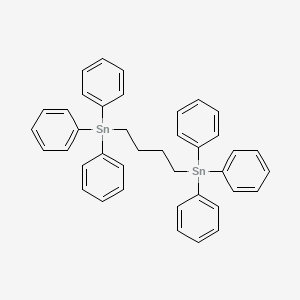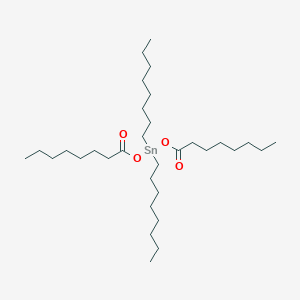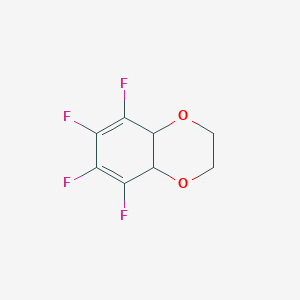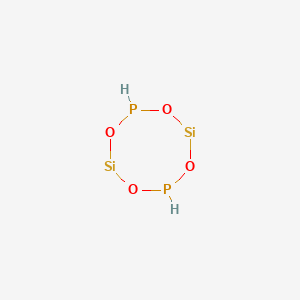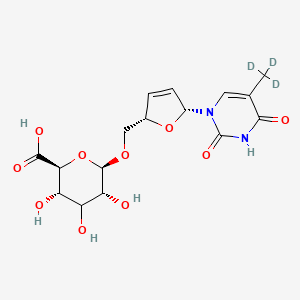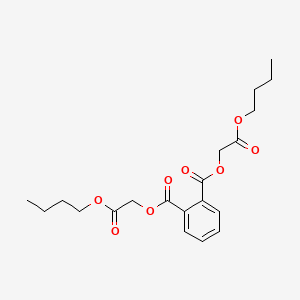
Bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C20H26O8 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and 2-butoxy-2-oxoethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile[][1].
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions[][1].
Major Products Formed
Hydrolysis: Benzene-1,2-dicarboxylic acid and 2-butoxy-2-oxoethanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used[][1].
Scientific Research Applications
Bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers, enhancing their flexibility and durability.
Biology: Investigated for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices[][1].
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Another commonly used plasticizer with similar properties but different alkyl groups.
Bis(2-butoxyethyl) benzene-1,2-dicarboxylate: Similar structure but lacks the oxo group, resulting in different chemical properties.
Bis(2-methoxyethyl) benzene-1,2-dicarboxylate: Contains methoxy groups instead of butoxy groups, leading to variations in solubility and reactivity[][1].
Properties
CAS No. |
3147-96-4 |
|---|---|
Molecular Formula |
C20H26O8 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
bis(2-butoxy-2-oxoethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O8/c1-3-5-11-25-17(21)13-27-19(23)15-9-7-8-10-16(15)20(24)28-14-18(22)26-12-6-4-2/h7-10H,3-6,11-14H2,1-2H3 |
InChI Key |
PGAGRDQYVKZQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
